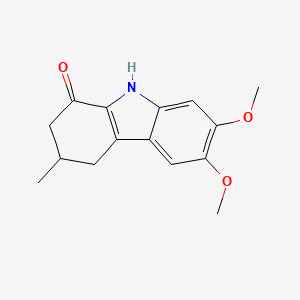
6,7-Dimethoxy-3-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-3-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is an organic compound that belongs to the carbazole family. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and photophysics .
Preparation Methods
The synthesis of 6,7-Dimethoxy-3-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the reaction of methoxy and methylenedioxy derivatives of 2,3,4,9-tetrahydro-1H-carbazol-1-one . The synthetic route includes the use of specific reagents and conditions to achieve the desired product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
6,7-Dimethoxy-3-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6,7-Dimethoxy-3-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-3-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain proteins and enzymes. This interaction can lead to changes in cellular processes and pathways, contributing to its biological activity .
Comparison with Similar Compounds
6,7-Dimethoxy-3-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one can be compared with other similar compounds, such as:
5-Methyl-8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one: Another carbazole derivative with distinct structural features and properties.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: A compound with similar functional groups but different biological activities.
The uniqueness of this compound lies in its specific structural configuration and the resulting photophysical and biological properties .
Properties
CAS No. |
62069-63-0 |
|---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
6,7-dimethoxy-3-methyl-2,3,4,9-tetrahydrocarbazol-1-one |
InChI |
InChI=1S/C15H17NO3/c1-8-4-10-9-6-13(18-2)14(19-3)7-11(9)16-15(10)12(17)5-8/h6-8,16H,4-5H2,1-3H3 |
InChI Key |
JYJPMQPLPJJKDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(=O)C1)NC3=CC(=C(C=C23)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















